molecular formula C12H11BrO B13036665 1-(3-Bromonaphthalen-2-yl)ethanol

1-(3-Bromonaphthalen-2-yl)ethanol

Katalognummer: B13036665
Molekulargewicht: 251.12 g/mol
InChI-Schlüssel: YBCOLLYAIMBNPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromonaphthalen-2-yl)ethanol is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, where a bromine atom is substituted at the 3rd position and an ethanol group is attached to the 2nd position

Vorbereitungsmethoden

The synthesis of 1-(3-Bromonaphthalen-2-yl)ethanol typically involves the bromination of naphthalene followed by the introduction of an ethanol group. One common method involves the reaction of 3-bromonaphthalene with ethylene oxide in the presence of a base to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Analyse Chemischer Reaktionen

1-(3-Bromonaphthalen-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to form the corresponding naphthalene derivative.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromonaphthalen-2-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the interaction of brominated compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromonaphthalen-2-yl)ethanol involves its interaction with molecular targets through its bromine and hydroxyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromonaphthalen-2-yl)ethanol can be compared with other brominated naphthalene derivatives such as 1-(4-Bromonaphthalen-2-yl)ethanol and 1-(2-Bromonaphthalen-2-yl)ethanol These compounds share similar chemical properties but differ in the position of the bromine atom, which can lead to differences in their reactivity and applications

Eigenschaften

Molekularformel

C12H11BrO

Molekulargewicht

251.12 g/mol

IUPAC-Name

1-(3-bromonaphthalen-2-yl)ethanol

InChI

InChI=1S/C12H11BrO/c1-8(14)11-6-9-4-2-3-5-10(9)7-12(11)13/h2-8,14H,1H3

InChI-Schlüssel

YBCOLLYAIMBNPI-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC2=CC=CC=C2C=C1Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.